molecular formula C17H15NO3 B3832054 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one CAS No. 70452-25-4

3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B3832054
CAS RN: 70452-25-4
M. Wt: 281.30 g/mol
InChI Key: RCHROJNZFUYAPD-UHFFFAOYSA-N
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Description

3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has been the focus of scientific research in recent years. This compound is of interest due to its potential applications in the field of medicine, particularly in the treatment of cancer. In

Scientific Research Applications

Antimicrobial and Antifungal Applications

3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, a derivative of indole-2,3-dione, shows potential as an eco-friendly fungicide and bactericide. Singh and Nagpal (2005) explored its use in synthesizing novel diorganosilicon(IV) complexes. These compounds displayed significant growth inhibition against various fungal and bacterial strains, offering a promising avenue for antimicrobial and antifungal applications (Singh & Nagpal, 2005).

Antioxidant Properties

Gupta, Kalpana, and Malik (2012) synthesized a series of new 3-substituted-2-oxindole derivatives, including 3-hydroxy-3-substituted oxindoles, demonstrating moderate to good antioxidant activities. These findings suggest its potential in oxidative stress-related therapeutics (Gupta, Kalpana, & Malik, 2012).

Synthetic Methodology Development

Adib et al. (2010) described an efficient method for synthesizing 3-(1,3,4-oxadiazol-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-ones. The methodology highlights the compound's utility in facilitating novel synthetic pathways (Adib et al., 2010).

Pharmaceutical Research

In pharmaceutical research, this compound has been used in the synthesis of various derivatives with potential therapeutic applications. For instance, El-Gendy and Ahmedy (2000) synthesized novel oximes and spiro-isoxazolines derived from 2-indolinone, indicating potential in drug discovery (El-Gendy & Ahmedy, 2000).

Solid-State Characterization

The compound also finds relevance in solid-state chemistry. Tizzard et al. (2013) focused on the synthesis and solid-state characterization of 4-substituted methylidene oxindoles, which are pharmacologically significant. This research underscores the compound's importance in understanding crystal structures and molecular interactions (Tizzard et al., 2013).

properties

IUPAC Name

3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-11-6-8-12(9-7-11)15(19)10-17(21)13-4-2-3-5-14(13)18-16(17)20/h2-9,21H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHROJNZFUYAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70315835
Record name 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one

CAS RN

70452-25-4
Record name NSC297832
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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